![molecular formula C25H15ClF3N3O2S B2646736 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile CAS No. 338966-77-1](/img/structure/B2646736.png)

3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

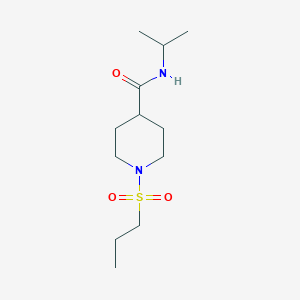

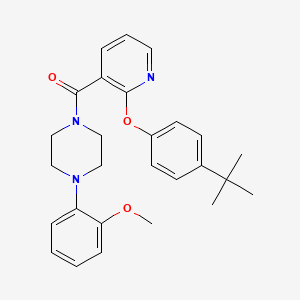

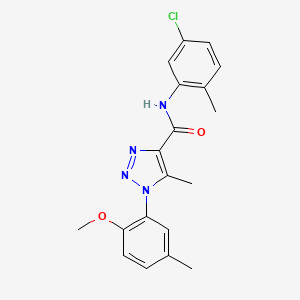

The compound contains several functional groups including a pyridine ring, a pyrrole ring, a thiophene ring, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through methods such as palladium-catalyzed coupling reactions .Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings (pyridine, pyrrole, and thiophene) which could contribute to its stability and reactivity. The trifluoromethyl group is a key structural motif in many active pharmaceutical ingredients .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating and withdrawing properties of its functional groups. For example, the trifluoromethyl group is electron-withdrawing, which could make the compound more reactive in certain types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Aplicaciones Científicas De Investigación

Palladium Complexes with Nucleophilic Carbenes

Research involving palladium complexes with nucleophilic heterocyclic carbene (NHC) ligands demonstrates the importance of these compounds in catalysis. Such complexes are synthesized through interactions with palladium sources and have shown moderate catalytic activity for coupling reactions and copolymerization processes under certain conditions (Tsoureas et al., 2003). These findings suggest a potential avenue for the application of similar acrylonitrile derivatives in catalysis and polymerization research.

Group Transfer Polymerization

The catalytic prowess of NHCs extends to the sequential group transfer polymerization (GTP) of (meth)acrylic monomers, facilitating the synthesis of block copolymers at room temperature. This methodology underscores the versatility of NHCs in polymer science, where the order of monomer addition does not affect the outcome, showcasing a robust approach to polymer synthesis (Raynaud et al., 2011). This underscores the potential for the use of complex acrylonitriles in creating novel polymer structures.

Photoinitiation Capabilities

The efficiency of certain photoinitiators under LED exposure for free radical photopolymerization of (meth)acrylates highlights innovative applications in materials science. The enhanced performance of these photoinitiators, even in the presence of air, suggests potential research applications in developing new photopolymerization strategies for material fabrication (Jing Zhang et al., 2014). This area could be relevant for compounds like the one , especially if they exhibit similar photoinitiating properties.

Heterocyclic Chemistry

The synthesis and transformations of benzo[b]thiophene derivatives, through palladium-catalyzed arylation and subsequent oxidation, indicate the broad interest in heterocyclic compounds for their diverse chemical properties and potential applications. Such processes underline the importance of exploring heterocyclic compounds for generating novel chemical entities with potential industrial and pharmaceutical applications (Sidorenko et al., 1982).

Mecanismo De Acción

The mechanism of action would depend on the specific biological target of the compound. Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClF3N3O2S/c1-34-19-6-4-15(5-7-19)23(33)22-9-8-21(35-22)16(13-30)11-18-3-2-10-32(18)24-20(26)12-17(14-31-24)25(27,28)29/h2-12,14H,1H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROWFCHLZBVPFG-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)/C(=C\C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2646663.png)

![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2646665.png)

![7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2646668.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2646673.png)